4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide
Description
Properties
IUPAC Name |
4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O2/c15-10-3-1-9(2-4-10)14(19)16-11-7-13(18)17(8-11)12-5-6-12/h1-4,11-12H,5-8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETWUHDMNXTSPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Amidation: The brominated benzene derivative is then subjected to amidation with an appropriate amine to form the benzamide.
Pyrrolidinone Formation: The final step involves the formation of the pyrrolidinone ring through a cyclization reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Scientific Research Applications
4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide
Key Structural Differences :
- Substituent: The thiourea group (-N-C(=S)-) replaces the pyrrolidinone-cyclopropyl group in the target compound.
- Coordination Chemistry : Acts as a bidentate ligand, coordinating through sulfur (thiocarbonyl) and oxygen (carbonyl) atoms to transition metals .
- Applications : Used in metal ion extraction due to its thiourea-derived ligand properties, contrasting with the target compound’s unexplored coordination behavior.
Data Table 1: Structural and Functional Comparison
| Property | 4-Bromo-N-(1-Cyclopropyl-5-Oxopyrrolidin-3-yl)Benzamide | 4-Bromo-N-(Di-n-Propylcarbamothioyl)Benzamide |
|---|---|---|
| Molecular Formula | C₁₄H₁₅BrN₂O₂ | C₁₄H₁₉BrN₂OS |
| Key Functional Groups | Benzamide, cyclopropyl, pyrrolidinone | Benzamide, thiourea, n-propyl |
| Coordination Sites | Amide oxygen, pyrrolidinone oxygen (hypothetical) | Thiocarbonyl sulfur, carbonyl oxygen |
| Reported Applications | Not specified in evidence | Metal ion extraction, coordination chemistry |
Research Findings: The thiourea derivative’s sulfur atom enhances soft metal binding (e.g., Cu²⁺, Ag⁺), whereas the target compound’s lack of sulfur may limit such interactions.
4-({1-[3-(3-Amino-3-Oxopropyl)-5-Chlorophenyl]-3-Methyl-1H-Pyrazolo[4,3-c]Pyridin-6-yl}Amino)-3-Methoxy-N-(1-Methylpiperidin-4-yl)Benzamide (PDB: 5FR)
Key Structural Differences :
- Core Structure: The PDB ligand incorporates a pyrazolo-pyridine fused ring system and a piperidine group, contrasting with the simpler benzamide-pyrrolidinone framework of the target compound.
Data Table 2: Pharmacological and Structural Contrast
| Property | Target Compound | PDB Ligand (5FR) |
|---|---|---|
| Molecular Weight | ~337.2 g/mol | ~751.3 g/mol |
| Key Motifs | Benzamide, cyclopropane, pyrrolidinone | Pyrazolo-pyridine, piperidine, chlorophenyl |
| Biological Relevance | Underexplored | Likely kinase inhibitor (implied by PDB entry) |
| Complexity | Moderate (2 rings, 1 stereocenter) | High (4 rings, multiple chiral centers) |
Research Implications : The PDB ligand’s complexity and heteroaromatic systems enhance binding to biological targets, while the target compound’s smaller size and rigid cyclopropane may favor pharmacokinetic properties like oral bioavailability. However, the absence of biological data for the target compound limits direct comparisons .
Biological Activity
4-bromo-N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a bromobenzamide structure linked to a cyclopropyl-substituted pyrrolidinone. Its molecular formula is CHBrNO, with a molecular weight of approximately 284.16 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Receptor Binding : The compound may exhibit affinity for various receptors, influencing signal transduction pathways.
- Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes involved in critical metabolic pathways, although specific targets remain to be fully elucidated.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Case Studies and Research Findings
- Antitumor Studies : A study evaluated the antitumor activity of benzamide derivatives, revealing that some compounds led to significant cell cycle arrest in HepG2 cells through modulation of p53/p21 pathways. This suggests that this compound may also exert similar effects due to structural similarities with other active benzamides .
- Larvicidal Activity : In research focusing on benzamides substituted with oxadiazole, several derivatives exhibited high larvicidal activity against mosquito larvae. This highlights the potential for developing this compound as an insecticide .
- Synthetic Pathways : The synthesis of this compound involves multiple steps including cyclization and amide coupling, which are critical for ensuring high yield and purity in pharmaceutical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
